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molecular formula C12H11NOS B8487810 Thioacetic acid squinolin-3-ylmethyl ester

Thioacetic acid squinolin-3-ylmethyl ester

Cat. No. B8487810
M. Wt: 217.29 g/mol
InChI Key: PXNHGFXOYAWKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045626B2

Procedure details

3-Acetylthiomethylquinoline—3-Chloromethylquinoline hydrochloride (5.2 g) was taken up in acetone (100 ml) followed by the addition of potassium thioacetate (1.8 g) and allowed to stir at rt overnight. The reaction mixture was absorbed onto silica gel and chromatographed (silica gel, step gradient 0–50% ether/petroleum ether) to give the title compound as an orange solid (4.2 g). 1H NMR δ(DMSO-d6): 8.85 (1H, d, J=2 Hz), 8.25(1H, d, J=2 Hz), 8.01(1H, d, J=8.4 Hz), 7.95 (1H, d, J=8.4 Hz), 7.74 (1H, t, J=8.4 Hz), 7.61 (1H, t, J=8.4 Hz), 4.33 (2H, s), 2.38 (3H, s).
Name
3-Acetylthiomethylquinoline 3-Chloromethylquinoline hydrochloride
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([S:4][CH2:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:3])[CH3:2].Cl.ClCC1C=NC2C(C=1)=CC=CC=2.C([O-])(=S)C.[K+]>CC(C)=O>[C:1]([S:4][CH2:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:3])[CH3:2] |f:0.1.2,3.4|

Inputs

Step One
Name
3-Acetylthiomethylquinoline 3-Chloromethylquinoline hydrochloride
Quantity
5.2 g
Type
reactant
Smiles
C(C)(=O)SCC=1C=NC2=CC=CC=C2C1.Cl.ClCC=1C=NC2=CC=CC=C2C1
Step Two
Name
potassium thioacetate
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, step gradient 0–50% ether/petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)SCC=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 160.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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